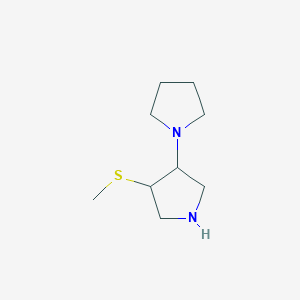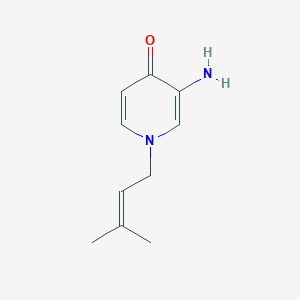
3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a unique structure that includes an amino group, a dihydropyridinone ring, and a methylbutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an amine to form an intermediate Schiff base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group and the dihydropyridinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one
- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
Uniqueness
3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, a dihydropyridinone ring, and a methylbutenyl side chain differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-1-(3-methylbut-2-enyl)pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-8(2)3-5-12-6-4-10(13)9(11)7-12/h3-4,6-7H,5,11H2,1-2H3 |
InChI Key |
DQGAMMGHQUVYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=CC(=O)C(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13299478.png)

![4-[(3-Methylbutyl)amino]benzamide](/img/structure/B13299489.png)
![3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13299491.png)
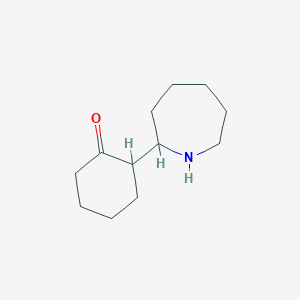


![7-Chloro-2-ethylimidazo[1,2-a]pyridine](/img/structure/B13299512.png)
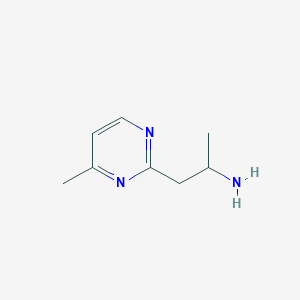
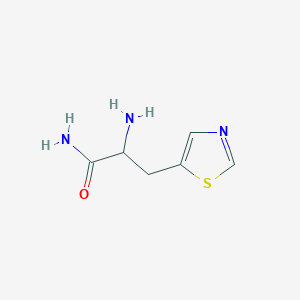
amine](/img/structure/B13299520.png)
